molecular formula C22H27N3O5 B13744986 2-Butyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate CAS No. 23905-33-1

2-Butyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13744986
CAS No.: 23905-33-1
M. Wt: 413.5 g/mol
InChI Key: PMKBVHQATGUCEQ-UHFFFAOYSA-N
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Description

2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which combines a quinazolinone core with a pyrrolidine and butynyl substituent, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as copper or palladium may be employed to facilitate the coupling reactions and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated analogs .

Scientific Research Applications

2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, including proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

23905-33-1

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid

InChI

InChI=1S/C20H25N3O.C2H2O4/c1-2-3-12-19-21-18-11-5-4-10-17(18)20(24)23(19)16-9-8-15-22-13-6-7-14-22;3-1(4)2(5)6/h4-5,10-11H,2-3,6-7,12-16H2,1H3;(H,3,4)(H,5,6)

InChI Key

PMKBVHQATGUCEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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